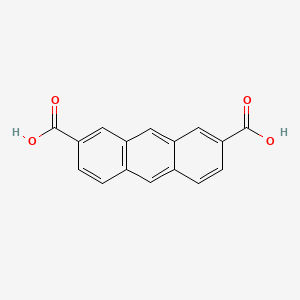
Anthracene-2,7-dicarboxylic acid
Vue d'ensemble
Description
Anthracene-2,7-dicarboxylic acid is an aromatic compound derived from anthracene, which consists of three linearly fused benzene rings. This compound is characterized by the presence of carboxylic acid groups at the 2 and 7 positions of the anthracene structure. It is known for its interesting photophysical and photochemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of anthracene-2,7-dicarboxylic acid can be achieved through several methods:
Friedel-Crafts Acylation: This method involves the acylation of anthracene using a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation of Anthracene Derivatives: Anthracene derivatives can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce carboxylic acid groups at specific positions.
Metal-Catalyzed Reactions: Recent advances have shown that metal-catalyzed reactions, such as those involving cobalt or zinc, can be used to synthesize substituted anthracenes, including this compound.
Analyse Des Réactions Chimiques
Anthracene-2,7-dicarboxylic acid undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Anthracene-2,7-dicarboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which anthracene-2,7-dicarboxylic acid exerts its effects is primarily related to its photophysical properties. The compound can absorb light and undergo photochemical reactions, making it useful in applications such as photodynamic therapy and fluorescence imaging . The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Anthracene-2,7-dicarboxylic acid can be compared with other similar compounds, such as:
9,10-Anthracenedicarboxylic Acid: This compound has carboxylic acid groups at the 9 and 10 positions and is used in similar applications but may have different photophysical properties.
Anthraquinone Derivatives: These compounds have a quinone structure and are used in dyes and pigments.
2,6-Naphthalenedicarboxylic Acid: This compound has a similar structure but with a naphthalene core instead of anthracene.
This compound is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it valuable in various specialized applications.
Propriétés
IUPAC Name |
anthracene-2,7-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)11-3-1-9-5-10-2-4-12(16(19)20)7-14(10)8-13(9)6-11/h1-8H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFWXUBHWPKQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=CC(=C3)C(=O)O)C=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B8185394.png)





![(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B8185424.png)



